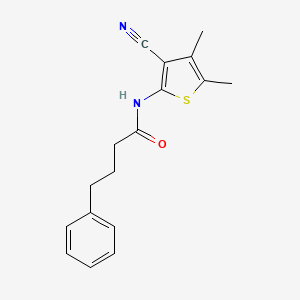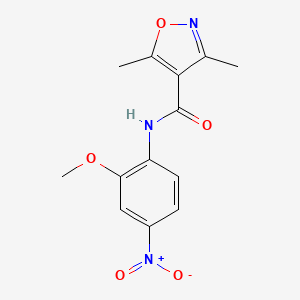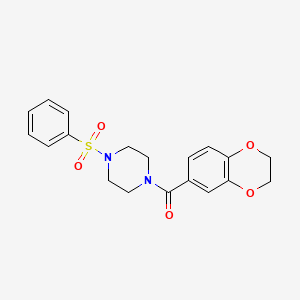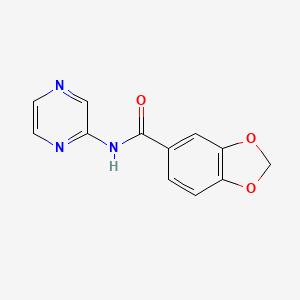
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications. The compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide is not fully understood. However, it is believed to work by interacting with the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. This compound has been found to bind to the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating immune function and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as neuroprotective effects. This compound has also been found to modulate immune function and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide is that it is a synthetic compound, which allows for greater control over its properties and potential therapeutic applications. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of multiple sclerosis, as it has been found to have neuroprotective and anti-inflammatory properties. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Further research is also needed to better understand the mechanism of action of this compound and to identify any potential side effects.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various medical conditions. Some of the conditions that this compound has been studied for include multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-13(2)21-17(15(12)11-18)19-16(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJGKOCJLTWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide](/img/structure/B4181012.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(2-thienyl)acetamide](/img/structure/B4181072.png)
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4181078.png)



![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)